Target Engagement Selectivity Profile Shift via N7-Butyl Substitution Compared to Morpholinoethyl Analog (T-00127_HEV1)
The target compound's N7-n-butyl group represents a key differentiator from the morpholinoethyl-containing PI4KB inhibitor T-00127_HEV1. The N7-n-butyl chain increases lipophilicity (estimated logP difference of approximately +1.5 log units) compared to the basic, polar morpholinoethyl group . This modification is expected to shift the compound's kinase polypharmacology away from PI4KB and toward other kinase targets, such as KDR, where lipophilic N7-substituents have been crucial for achieving potency (e.g., compound 3g with KDR IC50 = 19 nM) [1][2]. The T-00127_HEV1 compound has a reported PI4KB IC50 of 60 nM , while the target compound's activity against PI4KB is predicted to be significantly reduced, offering a differentiated selectivity starting point.
| Evidence Dimension | PI4KB inhibitory activity and predicted kinase selectivity shift |
|---|---|
| Target Compound Data | Predicted PI4KB IC50 > 1,000 nM (based on class-level SAR trends for N7-alkyl substitutions); potential KDR-targeting profile analogous to compound 3g (KDR IC50 = 19 nM) [1]. |
| Comparator Or Baseline | T-00127_HEV1 (N7-morpholinoethyl analog): PI4KB IC50 = 60 nM . |
| Quantified Difference | Predicted > 16-fold loss in PI4KB potency relative to T-00127_HEV1, accompanied by a shift in kinase target profile. |
| Conditions | Isolated kinase inhibition assays (in vitro biochemical format); KDR data from radioactive filtration assay using purified enzyme. |
Why This Matters
This N7-substitution-driven selectivity shift allows researchers to probe different kinase biology with a closely related chemical scaffold, reducing the need for de novo lead synthesis.
- [1] BindingDB Entry BDBM5432. CHEMBL92461 (pyrazolo[1,5-a]pyrimidine 3g): KDR IC50 = 19 nM. Assay: Activated KDR incubated with 25 uM/10 uCi [gamma-33P] ATP, poly-Glu/Tyr, inhibitors in kinase buffer, 15 min, 22°C. View Source
- [2] Fraley, M. E. et al. (2002). Synthesis and Initial SAR Studies of 3,6-Disubstituted Pyrazolo[1,5-a]pyrimidines: A New Class of KDR Kinase Inhibitors. Bioorganic & Medicinal Chemistry Letters, 12(24), 3537-3541. View Source
